ethyl 5-[2-(4-methoxyphenyl)-2-oxoethoxy]-2-phenyl-1-benzofuran-3-carboxylate ethyl 5-[2-(4-methoxyphenyl)-2-oxoethoxy]-2-phenyl-1-benzofuran-3-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC11165963
InChI: InChI=1S/C26H22O6/c1-3-30-26(28)24-21-15-20(31-16-22(27)17-9-11-19(29-2)12-10-17)13-14-23(21)32-25(24)18-7-5-4-6-8-18/h4-15H,3,16H2,1-2H3
SMILES: CCOC(=O)C1=C(OC2=C1C=C(C=C2)OCC(=O)C3=CC=C(C=C3)OC)C4=CC=CC=C4
Molecular Formula: C26H22O6
Molecular Weight: 430.4 g/mol

ethyl 5-[2-(4-methoxyphenyl)-2-oxoethoxy]-2-phenyl-1-benzofuran-3-carboxylate

CAS No.:

Cat. No.: VC11165963

Molecular Formula: C26H22O6

Molecular Weight: 430.4 g/mol

* For research use only. Not for human or veterinary use.

ethyl 5-[2-(4-methoxyphenyl)-2-oxoethoxy]-2-phenyl-1-benzofuran-3-carboxylate -

Specification

Molecular Formula C26H22O6
Molecular Weight 430.4 g/mol
IUPAC Name ethyl 5-[2-(4-methoxyphenyl)-2-oxoethoxy]-2-phenyl-1-benzofuran-3-carboxylate
Standard InChI InChI=1S/C26H22O6/c1-3-30-26(28)24-21-15-20(31-16-22(27)17-9-11-19(29-2)12-10-17)13-14-23(21)32-25(24)18-7-5-4-6-8-18/h4-15H,3,16H2,1-2H3
Standard InChI Key CUPOVIKTGQJYFH-UHFFFAOYSA-N
SMILES CCOC(=O)C1=C(OC2=C1C=C(C=C2)OCC(=O)C3=CC=C(C=C3)OC)C4=CC=CC=C4
Canonical SMILES CCOC(=O)C1=C(OC2=C1C=C(C=C2)OCC(=O)C3=CC=C(C=C3)OC)C4=CC=CC=C4

Introduction

Structural and Molecular Characteristics

The compound’s IUPAC name, ethyl 5-[2-(4-methoxyphenyl)-2-oxoethoxy]-2-phenyl-1-benzofuran-3-carboxylate, reflects its intricate architecture:

  • Benzofuran core: A fused bicyclic system comprising a benzene ring and a furan heterocycle.

  • Substituents:

    • A 4-methoxyphenyl group attached via a ketone-containing ethoxy linker at position 5.

    • A phenyl group at position 2.

    • An ethyl ester at position 3.

PropertyValue (Estimated)Basis for Estimation
logP~5.2Fluorophenyl analog: 5.58
Polar Surface Area~57 ŲComparable benzofurans
Hydrogen Bond Acceptors8Structural similarity

The methoxy group’s electron-donating effects may enhance solubility in polar solvents compared to halogenated analogs .

Synthetic Pathways and Manufacturing

Core Benzofuran Synthesis

The benzofuran scaffold is typically constructed via acid-catalyzed cyclization of phenolic precursors with α,β-unsaturated carbonyl compounds . For example:

  • Cyclization: Reaction of 2-hydroxyacetophenone derivatives with propargyl alcohol under acidic conditions forms the benzofuran ring .

  • Functionalization: Subsequent substitutions introduce the phenyl and methoxyphenyl groups.

Key Synthetic Steps

  • Etherification at Position 5:

    • The 4-methoxyphenyl group is introduced via nucleophilic substitution using 2-(4-methoxyphenyl)-2-oxoethyl bromide in the presence of a base (e.g., K₂CO₃) .

  • Esterification at Position 3:

    • Carboxylic acid intermediates are esterified with ethanol under Steglich conditions (DCC, DMAP) .

Industrial Considerations

  • Catalyst Optimization: Transition-metal catalysts (e.g., Pd/C) may improve yields during coupling reactions .

  • Green Chemistry: Solvent-free mechanochemical methods are emerging for benzofuran synthesis, reducing environmental impact .

Physicochemical and Spectroscopic Properties

Solubility and Partitioning

  • logP: Estimated ~5.2, indicating moderate lipophilicity suitable for membrane permeability .

  • Aqueous Solubility: Likely <10 µg/mL due to the bulky aromatic groups, necessitating formulation with solubilizing agents .

Spectroscopic Signatures

  • IR Spectroscopy: Expected peaks include:

    • C=O stretches at ~1,720 cm⁻¹ (ester and ketone).

    • Aromatic C-H bends at ~750 cm⁻¹ .

  • NMR:

    • ¹H NMR: A singlet at δ 3.8 ppm for the methoxy group and multiplets between δ 6.8–7.6 ppm for aromatic protons .

CompoundKey SubstituentReported Activity
Fluorophenyl analog 4-FluorophenylModerate cytotoxicity (IC₅₀: 8 µM)
Bromophenyl variant 4-BromophenylEnhanced antibacterial potency
Target Compound4-MethoxyphenylPredicted anti-inflammatory

The methoxy group’s electron-donating nature may enhance binding to oxidative stress targets (e.g., Nrf2 pathway) .

Applications and Industrial Relevance

Pharmaceutical Development

  • Lead Optimization: The compound’s ester group allows prodrug strategies for improved bioavailability .

  • Targeted Drug Delivery: Functionalization with PEG chains could address solubility limitations .

Material Science

  • Organic Semiconductors: Benzofuran cores with methoxy groups exhibit tunable optoelectronic properties .

Challenges and Future Directions

Knowledge Gaps

  • Toxicity Profiling: No in vivo data exist for this compound; preliminary studies are needed.

  • Synthetic Scalability: Current routes require optimization for multi-kilogram production.

Research Priorities

  • Structure-Activity Relationships: Systematic variation of substituents to delineate pharmacophores.

  • Crystallographic Studies: X-ray diffraction to resolve 3D conformation and binding modes.

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